N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(thiophen-3-yl)benzaldehyde with 2-amino-2-(4-methoxyphenyl)ethanol under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.
Reduction: Formation of N-(2-amino-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide.
Substitution: Formation of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-substituted phenyl)propanamide.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-hydroxyphenyl)propanamide
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-chlorophenyl)propanamide
- N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-nitrophenyl)propanamide
Uniqueness
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both a thiophene ring and a methoxy group, which confer distinct electronic and steric properties. These features can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-26-20-9-2-16(3-10-20)4-11-22(25)23-14-21(24)18-7-5-17(6-8-18)19-12-13-27-15-19/h2-3,5-10,12-13,15,21,24H,4,11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZDZJONFDPUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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